![molecular formula C14H19N3O4 B5886013 3-methyl-N-[2-(4-morpholinyl)ethyl]-2-nitrobenzamide](/img/structure/B5886013.png)
3-methyl-N-[2-(4-morpholinyl)ethyl]-2-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-N-[2-(4-morpholinyl)ethyl]-2-nitrobenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as Temozolomide and is used in the treatment of brain tumors.
Mecanismo De Acción
Temozolomide works by alkylating the DNA of cancer cells, leading to the formation of adducts that cause DNA damage. This damage triggers the activation of the DNA damage response pathway, leading to cell cycle arrest and apoptosis. Temozolomide is particularly effective in the treatment of brain tumors due to its ability to cross the blood-brain barrier.
Biochemical and Physiological Effects:
Temozolomide has been found to have several biochemical and physiological effects. It has been shown to induce DNA damage and activate the DNA damage response pathway, leading to cell cycle arrest and apoptosis. Temozolomide has also been found to affect the expression of several genes involved in cell cycle regulation and DNA repair.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Temozolomide has several advantages for lab experiments. It is a well-established compound with a known mechanism of action, making it a useful tool for studying the DNA damage response pathway. Temozolomide is also relatively easy to synthesize, making it readily available for use in experiments. However, Temozolomide has some limitations for lab experiments. It is a cytotoxic compound and can be hazardous to handle. Additionally, its effectiveness can be influenced by factors such as the DNA repair capacity of cells.
Direcciones Futuras
There are several future directions for research on Temozolomide. One area of research is the development of new formulations and delivery methods to improve its efficacy and reduce its toxicity. Another area of research is the identification of biomarkers that can predict the response of cancer cells to Temozolomide. Additionally, there is a need for further research on the mechanism of action of Temozolomide and its effects on the DNA damage response pathway.
Conclusion:
Temozolomide is a chemical compound that has gained significant attention in scientific research due to its potential applications in cancer treatment. It is a well-established compound with a known mechanism of action and has been found to be effective in the treatment of brain tumors. Further research is needed to improve its efficacy and reduce its toxicity, as well as to identify biomarkers that can predict the response of cancer cells to Temozolomide.
Métodos De Síntesis
Temozolomide is synthesized by the reaction of 3-methyl-4-nitrobenzoic acid with N-methylmorpholine and thionyl chloride. The resulting compound is then treated with ethylenediamine to form Temozolomide. This synthesis method is efficient and has been widely used in the pharmaceutical industry.
Aplicaciones Científicas De Investigación
Temozolomide is used in scientific research for its potential applications in cancer treatment. It has been found to be effective in the treatment of brain tumors, particularly glioblastoma multiforme. Temozolomide works by damaging the DNA of cancer cells, leading to their death. It has also been found to have potential applications in the treatment of other types of cancer, such as melanoma and lymphoma.
Propiedades
IUPAC Name |
3-methyl-N-(2-morpholin-4-ylethyl)-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4/c1-11-3-2-4-12(13(11)17(19)20)14(18)15-5-6-16-7-9-21-10-8-16/h2-4H,5-10H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLUZSYNJCSCOOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NCCN2CCOCC2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-[2-(morpholin-4-yl)ethyl]-2-nitrobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

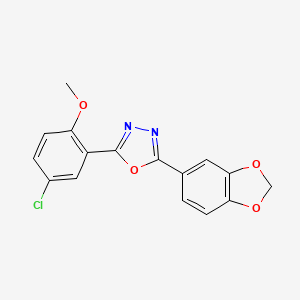
![6-methyl-1-{2-[2-(3-nitrobenzylidene)hydrazino]-2-oxoethyl}-1H-[1,2,4]triazolo[4,3-b]pyridazin-4-ium-8-olate](/img/structure/B5885937.png)
![N-(4-{[(4-methyl-2-nitrophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5885948.png)

![N-[4-(benzyloxy)benzyl]-4-fluoroaniline](/img/structure/B5885960.png)
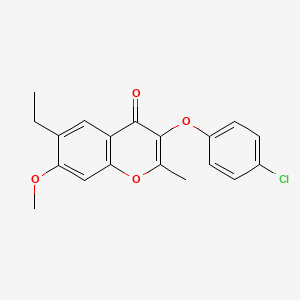
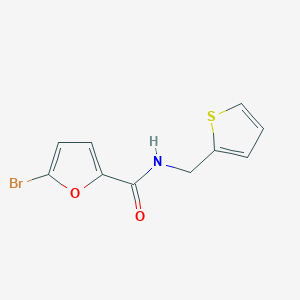

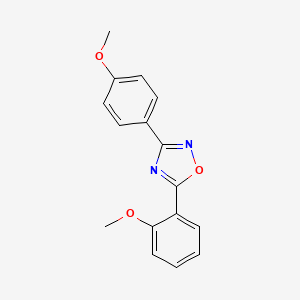
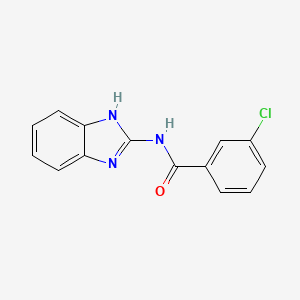
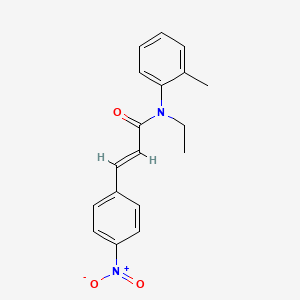

![1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-(2-methylphenyl)piperazine](/img/structure/B5886021.png)
![2-[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-cyclohexylacetamide](/img/structure/B5886034.png)